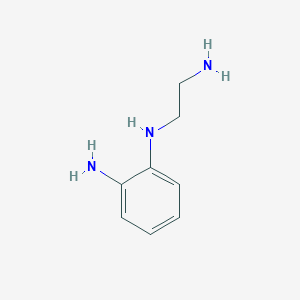

1-N-(2-aminoetil)benceno-1,2-diamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-N-(2-aminoethyl)benzene-1,2-diamine is an organic compound with the molecular formula C8H13N3. It is a derivative of benzene, featuring two amino groups and an ethylamine substituent. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Aplicaciones Científicas De Investigación

1-N-(2-aminoethyl)benzene-1,2-diamine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

Mode of Action

The exact mode of action of 1-N-(2-aminoethyl)benzene-1,2-diamine is currently unknown. It’s worth noting that compounds with similar structures, such as 1,2-diaminobenzene, have been known to undergo diazotisation . This process involves the reaction of an amine group with nitrous acid, leading to the formation of a diazonium compound. The resulting compound can further react to form various products, depending on the reaction conditions .

Biochemical Pathways

For instance, dopamine, a catecholamine with a similar structure, plays a crucial role in several biochemical pathways .

Pharmacokinetics

The compound is a liquid at room temperature , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, 1-N-(2-aminoethyl)benzene-1,2-diamine is stored at room temperature , suggesting that it is stable under these conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-N-(2-aminoethyl)benzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminobenzene with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of 1-N-(2-aminoethyl)benzene-1,2-diamine often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient catalysts to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-N-(2-aminoethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted amines.

Comparación Con Compuestos Similares

1,2-Diaminobenzene: A precursor in the synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine.

Ethylenediamine: Another precursor used in the synthesis process.

N-(2-aminoethyl)-1,2-benzenediamine: A closely related compound with similar chemical properties.

Uniqueness: 1-N-(2-aminoethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Actividad Biológica

1-N-(2-aminoethyl)benzene-1,2-diamine, also known by its CAS number 128995-76-6, is an organic amine with significant biological activity. Its structure features a benzene ring substituted with two amino groups and an ethylamine moiety, which contributes to its diverse interactions in biological systems. This article explores its biological properties, including anticancer activity, potential mechanisms of action, and applications in medicinal chemistry.

The molecular formula of 1-N-(2-aminoethyl)benzene-1,2-diamine is C8H13N3 with a molecular weight of 151.21 g/mol. Below is a table summarizing its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| Appearance | Liquid |

| Solubility | Soluble in polar solvents |

1-N-(2-aminoethyl)benzene-1,2-diamine is believed to influence neurotransmitter pathways due to its structural similarity to catecholamines like dopamine. This similarity suggests that it may act as a ligand in biochemical assays or enzyme studies, potentially modulating neurotransmitter activity and impacting cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-N-(2-aminoethyl)benzene-1,2-diamine. Research indicates that this compound can induce apoptosis in cancer cell lines. For instance:

- Case Study : In a study involving MCF cell lines, treatment with the compound resulted in an IC50 value of approximately 25.72 ± 3.95 μM, indicating its effectiveness in promoting cell death in cancerous cells .

- Animal Studies : In vivo tests demonstrated that the compound suppressed tumor growth in mice models when administered at specific dosages .

Comparative Biological Activity

To better understand the biological activity of 1-N-(2-aminoethyl)benzene-1,2-diamine, it is useful to compare it with related compounds. The following table summarizes the IC50 values for various compounds with similar structures and their respective biological activities:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| 1-N-(2-aminoethyl)benzene-1,2-diamine | 25.72 | Anticancer |

| Drug 2 (4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline) | 45.2 | Anticancer |

| BnZ derivative (9) | 6.1 / 11.3 | JAK1/JAK3 inhibition |

| BnZ derivative (11) | 0.062 | hCNT2 inhibitor |

Applications in Medicinal Chemistry

The compound has diverse applications in medicinal chemistry due to its reactivity and ability to form complexes with various biological targets. It is being investigated for:

Propiedades

IUPAC Name |

2-N-(2-aminoethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQWAHPEBNLBGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364480 |

Source

|

| Record name | 1-N-(2-aminoethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128995-76-6 |

Source

|

| Record name | 1-N-(2-aminoethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.